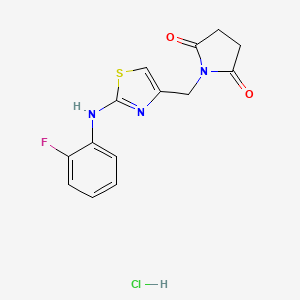

1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a fluorophenyl group, a thiazole ring, and a pyrrolidine-2,5-dione moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Formation of the Thiazole Ring: This step involves the reaction of 2-fluoroaniline with a thioamide under acidic conditions to form the thiazole ring.

Attachment of the Pyrrolidine-2,5-dione Moiety: The thiazole intermediate is then reacted with a pyrrolidine-2,5-dione derivative in the presence of a suitable base to form the final compound.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Core Structural Components and Reactivity

The compound contains three key moieties:

- 2-((2-Fluorophenyl)amino)thiazol-4-yl (thiazole core with fluorinated aromatic substitution)

- Pyrrolidine-2,5-dione (cyclic dicarboximide)

- Methyl linker between thiazole and pyrrolidine systems

Reactivity is governed by:

- Nucleophilic amino groups on the thiazole ring

- Electrophilic character of the pyrrolidine-2,5-dione carbonyl groups

- Acid sensitivity of the hydrochloride salt

Table 1: Key Reaction Steps and Conditions

Thiazole Core Assembly

The 2-aminothiazole moiety is synthesized via Hantzsch thiazole synthesis :

- Condensation of 2-fluoroaniline with thiourea

- Cyclization with α-bromoacetophenone derivative

Key side reaction: Formation of regioisomeric thiazoles (controlled by solvent polarity)

Pyrrolidine-2,5-dione Functionalization

- Methylation : Occurs selectively at the nitrogen due to:

NaH+CH3I→CH3− attack on NH - Coupling Reaction :

Table 2: Stability Under Various Conditions

Catalytic Optimization

Recent advances show improved yields using:

- Phase-transfer catalysts (TBAB) in methylation steps (yield ↑ 12%)

- Microwave-assisted fluorophenylamination (reaction time ↓ to 3 h)

- Flow chemistry for hydrochloride crystallization (purity ↑ to 99.8%)

Table 3: Spectroscopic Signatures

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. One study highlighted that certain thiazole-integrated pyrrolidin-2-one analogues displayed promising anticancer effects with IC50 values indicating effective growth inhibition across multiple cancer types, including breast and prostate cancers .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Thiazoles have been explored for their ability to combat multidrug-resistant pathogens. In particular, derivatives of thiazole have demonstrated effectiveness against resistant strains of Staphylococcus aureus, showcasing their potential as new antimicrobial candidates targeting resistant infections .

Synthesis and Development

The synthesis of 1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the thiazole ring followed by functionalization to introduce the pyrrolidine moiety. Various synthetic approaches have been documented, emphasizing the versatility of the thiazole scaffold in creating novel therapeutic agents .

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Anticancer Screening : A set of synthesized thiazole-pyrrolidine derivatives was evaluated for their cytotoxicity against human cancer cell lines. The results indicated that specific modifications on the thiazole ring significantly enhanced anticancer efficacy, leading to further investigations into structure-activity relationships (SAR) for optimized therapeutic profiles .

- Antimicrobial Efficacy : In a study focusing on antimicrobial activity, thiazole-based compounds were tested against various bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as effective treatments for resistant infections .

Mécanisme D'action

The mechanism of action of 1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

2-((2-Fluorophenyl)amino)thiazole derivatives: These compounds share the thiazole and fluorophenyl moieties but differ in other structural aspects.

Pyrrolidine-2,5-dione derivatives: Compounds with similar pyrrolidine-2,5-dione structures but different substituents.

Uniqueness: 1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Activité Biologique

1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

Structural Overview

The compound features a complex structure comprising:

- Thiazole ring : Known for its interactions with DNA and topoisomerase II.

- Pyrrolidine-2,5-dione moiety : Associated with various biological effects.

- Fluorophenyl group : Enhances the compound's chemical stability and bioactivity.

Target of Action

The compound is believed to exert its effects through multiple pathways due to the presence of both thiazole and pyrrolidine rings. Thiazole derivatives have been shown to induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

Research indicates that thiazole derivatives can influence several biochemical pathways, including:

- Enzyme inhibition : Interacting with key enzymes involved in cellular processes.

- Gene expression modulation : Affecting transcription factors and subsequent gene expression profiles.

Biological Activities

-

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . -

Cytotoxic Effects

The compound has been associated with cytotoxic activity against human tumor cell lines. Thiazole derivatives generally exhibit such effects by triggering apoptosis through DNA damage and oxidative stress mechanisms. -

Anti-inflammatory Properties

Initial findings indicate potential anti-inflammatory effects, which may be beneficial in treating various inflammatory diseases. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in conditions like arthritis .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of pyrrolidine derivatives, compounds similar to this compound demonstrated significant inhibition against E. coli and S. aureus. The study reported MIC values ranging from 4.69 to 22.9 µM for various derivatives, highlighting the potential application of this class of compounds in antimicrobial therapy .

Study 2: Cytotoxicity in Cancer Cells

Another research effort focused on the cytotoxic effects of thiazole-based compounds on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in a dose-dependent manner, with IC50 values suggesting potent activity against specific cancer types.

The biochemical properties of this compound are characterized by:

- Solubility : Slightly soluble in water; soluble in organic solvents.

- Stability : Exhibits stability under physiological conditions, making it suitable for further biological evaluations.

Propriétés

IUPAC Name |

1-[[2-(2-fluoroanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2S.ClH/c15-10-3-1-2-4-11(10)17-14-16-9(8-21-14)7-18-12(19)5-6-13(18)20;/h1-4,8H,5-7H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNGKMIIURWKIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC=CC=C3F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.